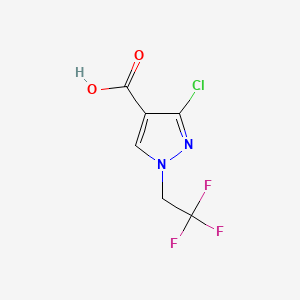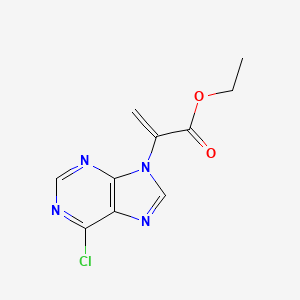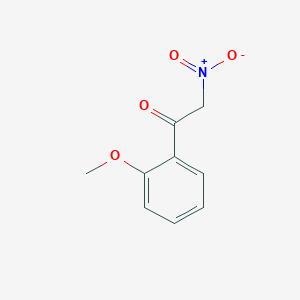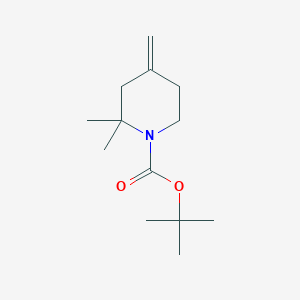![molecular formula C7H4N4O B14011177 5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B14011177.png)
5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its fused pyrazole and pyridine rings, which confer unique chemical properties and biological activities. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile typically involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with cyanoacetic acid in pyridine in the presence of pyrrolidine at 45–50°C . Another method involves the cyclocondensation of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with methyl cyanoacetate in acetic acid under reflux in the presence of pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Cyclocondensation: Formation of the pyrazolopyridine ring system.
Substitution: Introduction of different functional groups on the pyrazole or pyridine rings.
Oxidation and Reduction: Modifications of the oxidation state of the compound.
Common Reagents and Conditions
Cyclocondensation: Methyl cyanoacetate, acetic acid, pyrrolidine.
Substitution: Halogenated reagents, nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of p38 mitogen-activated protein kinases, which play a crucial role in the regulation of inflammatory responses . By inhibiting these kinases, the compound can modulate the activity of various signaling pathways involved in inflammation and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the substituents on the rings.
Pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with different ring fusion patterns and biological activities.
Uniqueness
5-Oxo-4,5-dihydro-1h-pyrazolo[4,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which can be further modified to introduce various pharmacophore groups. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H4N4O |
|---|---|
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
5-oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C7H4N4O/c8-2-4-1-5-6(3-9-11-5)10-7(4)12/h1,3H,(H,9,11)(H,10,12) |
Clé InChI |
CHPOGLYEICOHJS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC2=C1NN=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)


![1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14011122.png)


![cis 8-Boc-2,4-difluoro-3,3-dihydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B14011136.png)





![3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14011166.png)
